![molecular formula C39H56ClN3O10S B13408381 [(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)
[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers, methoxy groups, and a distinctive tetracyclic framework. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the tetracyclic core, introduction of the chloro and hydroxy groups, and the final esterification step. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the chloro group would yield the corresponding hydrocarbon.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes. Understanding the exact mechanism requires detailed biochemical studies and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic molecules with chloro and hydroxy groups, such as certain steroids and alkaloids.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and chiral centers, which can result in unique biological activity and chemical reactivity
Biological Activity
The compound [(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate is a complex organic molecule with potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound exhibits a unique structure characterized by multiple functional groups including:
- Chloro and hydroxy groups
- Dimethoxy moieties
- A complex tetracyclic framework
Molecular Formula
The molecular formula of the compound is C32H43ClN2O9 with a molecular weight of approximately 617.16 g/mol .
Anticancer Activity
Recent studies have indicated that similar compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds with structural similarities have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
-
Case Studies :
- A study demonstrated that a related compound effectively reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of compounds with similar structures:
- In vitro Studies : Compounds were tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising inhibition zones .
- Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes .
Other Biological Activities
Additional studies have explored various other biological activities:
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo models.
- Neuroprotective Effects : Preliminary research suggests neuroprotective properties that may benefit conditions like Alzheimer's disease through the modulation of neuroinflammatory pathways.
Summary of Biological Activities
Properties
Molecular Formula |
C39H56ClN3O10S |
---|---|
Molecular Weight |
794.4 g/mol |
IUPAC Name |
[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-27(50-11)39(48)21-29(52-35(47)41-39)37(5,6)34-38(7,53-34)28(51-33(46)23(2)42(8)30(44)15-16-36(3,4)54)20-31(45)43(9)25-18-24(17-22)19-26(49-10)32(25)40/h12-14,18-19,23,27-29,34,48,54H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13-/t23-,27+,28-,29-,34-,38-,39-/m0/s1 |
InChI Key |
SVVGCFZPFZGWRG-CFYIETIYSA-N |
Isomeric SMILES |
C/C/1=C/C=C\[C@H]([C@]2(C[C@@H](C([C@H]3[C@@](O3)([C@H](CC(=O)N(C4=C(C(=CC(=C4)C1)OC)Cl)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)S)C)(C)C)OC(=O)N2)O)OC |
Canonical SMILES |
CC1=CC=CC(C2(CC(C(C3C(O3)(C(CC(=O)N(C4=C(C(=CC(=C4)C1)OC)Cl)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)(C)C)OC(=O)N2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.